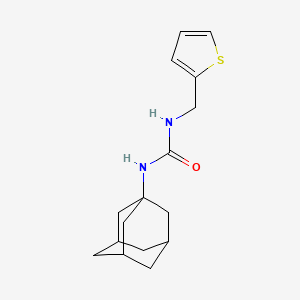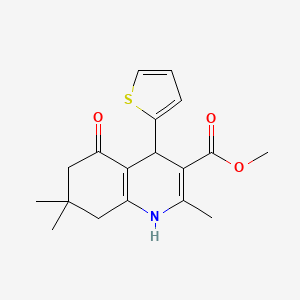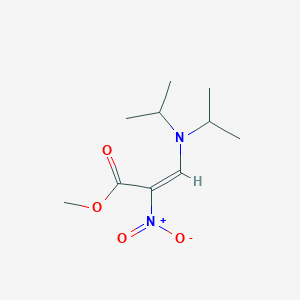
N-1-adamantyl-N'-(2-thienylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-N'-(2-thienylmethyl)urea, also known as APTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. APTU is a urea derivative that has a unique molecular structure, making it a promising candidate for drug development, as well as in other areas of research.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes. In the case of acetylcholinesterase, N-1-adamantyl-N'-(2-thienylmethyl)urea binds to the enzyme, preventing it from breaking down the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-Alzheimer's effects, N-1-adamantyl-N'-(2-thienylmethyl)urea has also been shown to have other biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as being a potent antioxidant. N-1-adamantyl-N'-(2-thienylmethyl)urea has also been shown to have a protective effect on the liver, reducing the damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-N'-(2-thienylmethyl)urea has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also readily available and can be synthesized in large quantities. However, N-1-adamantyl-N'-(2-thienylmethyl)urea is not without its limitations. It is a highly reactive compound, which can make it difficult to work with in certain situations. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on N-1-adamantyl-N'-(2-thienylmethyl)urea. One area of interest is its potential use as a drug for the treatment of Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Another area of research is the development of N-1-adamantyl-N'-(2-thienylmethyl)urea-based pesticides, which could be a safer and more environmentally friendly alternative to current pesticides. Additionally, N-1-adamantyl-N'-(2-thienylmethyl)urea could be further studied for its potential use as a corrosion inhibitor in industrial applications.
Synthesis Methods
The synthesis of N-1-adamantyl-N'-(2-thienylmethyl)urea involves the reaction of 1-adamantylamine and 2-thiophenecarboxaldehyde in the presence of a catalyst. The resulting product is then treated with urea to form N-1-adamantyl-N'-(2-thienylmethyl)urea. The synthesis of N-1-adamantyl-N'-(2-thienylmethyl)urea is a relatively simple process that can be easily scaled up for larger scale production.
Scientific Research Applications
N-1-adamantyl-N'-(2-thienylmethyl)urea has been extensively studied for its potential applications in drug development. It has been shown to have anti-cancer properties, as well as being a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer's disease. N-1-adamantyl-N'-(2-thienylmethyl)urea has also been investigated for its potential use as a pesticide and as a corrosion inhibitor.
properties
IUPAC Name |
1-(1-adamantyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-15(17-10-14-2-1-3-20-14)18-16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNHXKRYXRTWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantan-1-yl-3-thiophen-2-ylmethyl-urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5138714.png)
![1-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5138721.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5138736.png)

![4-[(7-bromo-3-oxo[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5138747.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5138754.png)
![1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B5138759.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate](/img/structure/B5138767.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5138775.png)
![1-allyl-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138783.png)
![1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5138786.png)
![tetrahydro-2-furanylmethyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5138792.png)

